molecular formula C14H13ClFN3O2 B13953778 (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate CAS No. 1082208-33-0

(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate

Cat. No.: B13953778
CAS No.: 1082208-33-0
M. Wt: 309.72 g/mol
InChI Key: WQKIKJCRWXJTHI-UXBLZVDNSA-N
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Description

(E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in boiling ethanol.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated acrylate derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating compounds with diverse biological activities .

Biology

In biological research, this compound is studied for its antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a valuable component in drug discovery .

Medicine

In medicine, derivatives of this compound are explored for their potential as anticancer agents. The triazole moiety can inhibit the proliferation of cancer cells by inducing apoptosis .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent.

    Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.

    Flupoxam: A triazole herbicide.

Uniqueness

What sets (E)-ethyl 2-((1H-1,2,4-triazol-1-yl)methyl)-3-(2-chloro-6-fluorophenyl)acrylate apart is its unique combination of a triazole ring with a chloro-fluoro-substituted phenyl ring and an acrylate moiety. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

1082208-33-0

Molecular Formula

C14H13ClFN3O2

Molecular Weight

309.72 g/mol

IUPAC Name

ethyl (E)-3-(2-chloro-6-fluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)prop-2-enoate

InChI

InChI=1S/C14H13ClFN3O2/c1-2-21-14(20)10(7-19-9-17-8-18-19)6-11-12(15)4-3-5-13(11)16/h3-6,8-9H,2,7H2,1H3/b10-6+

InChI Key

WQKIKJCRWXJTHI-UXBLZVDNSA-N

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(C=CC=C1Cl)F)/CN2C=NC=N2

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1Cl)F)CN2C=NC=N2

Origin of Product

United States

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